Sertraline
Overview
Description
Sertraline is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. It is marketed under the brand name Zoloft, among others. This compound is primarily prescribed for the treatment of major depressive disorder, social anxiety disorder, post-traumatic stress disorder, panic disorder, and obsessive-compulsive disorder . It was developed by Pfizer and approved for medical use in the United States in 1991 .
Mechanism of Action
Target of Action
Sertraline primarily targets the serotonin transporter (SERT) , which is responsible for the reuptake of serotonin (5-HT) in the brain . Serotonin is a neurotransmitter that plays a crucial role in mood regulation .
Mode of Action
This compound selectively inhibits the reuptake of serotonin at the presynaptic neuronal membrane . The increased serotonin then continues to interact with the postsynaptic receptor sites, leading to the therapeutic effects observed with this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic system . By inhibiting the reuptake of serotonin, this compound increases the concentration of this neurotransmitter in the synaptic cleft . This leads to enhanced and prolonged serotonergic effects.
Pharmacokinetics
This compound is slowly absorbed, with peak concentrations occurring at 4-10 hours following ingestion . It has a half-life of 24-32 hours in children, adolescents, and adults . This compound is metabolized in the liver, primarily by CYP2B6, but also by CYP2C19 and others . The metabolites are largely excreted renally as conjugates .
Result of Action
The increased serotonergic activity in the brain resulting from the action of this compound leads to improved mood and reduced anxiety . This makes this compound effective for the treatment of major depressive disorder, social anxiety disorder, and several other psychiatric conditions .
Action Environment
The action of this compound can be influenced by several environmental factors. For example, taking this compound with food can increase the peak concentration by 25% . The overall plasma concentrations and area under the curve between fasted and nonfasted groups 12 hours post-dose are comparable .
Biochemical Analysis
Biochemical Properties
Sertraline plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This inhibition increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission. This compound interacts with various biomolecules, including serotonin transporters (SERT), sigma-1 receptors, and norepinephrine receptors. It binds with high affinity to SERT, leading to the inhibition of serotonin reuptake .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, this compound enhances serotoninergic neurotransmission, leading to improved mood and reduced anxiety. It also affects the expression of genes involved in neuroplasticity and synaptic function, promoting long-term changes in brain function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to serotonin transporters, inhibiting the reuptake of serotonin into presynaptic neurons. This results in increased serotonin levels in the synaptic cleft, enhancing neurotransmission. This compound also interacts with sigma-1 receptors, which may contribute to its antidepressant effects. Additionally, it modulates the activity of various enzymes and proteins involved in neurotransmitter synthesis and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound increases serotonin levels, leading to immediate improvements in mood and anxiety. Over time, it induces changes in gene expression and neuroplasticity, resulting in long-term therapeutic effects. This compound is stable under laboratory conditions, but its degradation products can affect cellular function. Long-term studies have shown that this compound maintains its efficacy and safety over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound improve mood and reduce anxiety without significant adverse effects. High doses can lead to toxic effects, including serotonin syndrome, characterized by excessive serotonin levels. Threshold effects have been observed, where the therapeutic effects plateau at higher doses, and further increases do not enhance efficacy .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2B6 and CYP2D6. It undergoes N-demethylation to form N-desmethylthis compound, an active metabolite with similar pharmacological properties. This compound and its metabolites are further metabolized and excreted in urine and feces. The metabolic pathways of this compound involve various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which affects its distribution and accumulation in tissues. This compound is widely distributed in the brain, liver, and other organs, with higher concentrations in the brain due to its lipophilicity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and synaptic vesicles. Its activity and function are influenced by its subcellular localization. This compound’s targeting signals and post-translational modifications direct it to specific compartments, where it exerts its effects on neurotransmitter transport and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sertraline involves several steps, starting from the precursor compound, 3,4-dichlorophenylacetonitrile. The key steps include:
Reduction: The nitrile group of 3,4-dichlorophenylacetonitrile is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.
Cyclization: The resulting amine undergoes cyclization to form a tetrahydronaphthalene derivative.
N-Methylation: The tetrahydronaphthalene derivative is then N-methylated to produce this compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Sertraline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form desmethylthis compound, a major metabolite.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivative.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
Desmethylthis compound: Formed through oxidation.
Alcohol Derivative: Formed through reduction.
Halogenated Derivatives: Formed through substitution reactions.
Scientific Research Applications
Sertraline has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another SSRI used to treat depression and anxiety disorders.
Citalopram: An SSRI with similar therapeutic applications.
Paroxetine: An SSRI used for depression, anxiety, and panic disorders
Uniqueness of Sertraline
Efficacy and Tolerability: This compound is often preferred due to its favorable efficacy and tolerability profile compared to other SSRIs.
Side Effects: It has a lower incidence of certain side effects, such as weight gain and sedation, compared to other antidepressants.
Versatility: This compound is effective in treating a wide range of psychiatric conditions, making it a versatile option for clinicians.
Biological Activity
Sertraline is a widely prescribed selective serotonin reuptake inhibitor (SSRI) primarily used for treating major depressive disorder, anxiety disorders, and post-traumatic stress disorder (PTSD). It functions by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft, which enhances serotonergic neurotransmission. This article delves into the biological activity of this compound, exploring its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.
Pharmacodynamics
Mechanism of Action
this compound selectively inhibits the serotonin transporter (SLC6A4), leading to increased serotonin levels in the synaptic cleft. This action is crucial for its antidepressant effects. Additionally, this compound shows weak inhibitory effects on norepinephrine and dopamine transporters, as well as interactions with various cytochrome P450 enzymes, which may influence its pharmacokinetics and potential drug interactions .
Inhibition of Cytochrome P450 Enzymes
This compound has been studied for its effects on several cytochrome P450 enzymes:
- CYP2D6 : Exhibits weak inhibition, with some studies suggesting it can moderately affect the metabolism of certain drugs .
- CYP2C19 : Moderate inhibition observed, particularly affecting the metabolism of S-mephenytoin .
- CYP3A4/5 : Mixed evidence exists regarding its inhibitory effects; some studies report increased cytotoxicity of carbamazepine due to enhanced metabolite production .
- CYP2B6 : Inhibition noted, impacting drugs like efavirenz and methadone .
Pharmacokinetics
This compound is extensively metabolized in the liver with a high protein binding rate (98%-99%). Its primary active metabolite is desmethylthis compound. The drug's half-life ranges from 22 to 36 hours, allowing for once-daily dosing. The absorption of this compound can be influenced by food intake, with peak plasma concentrations typically reached within 4-6 hours post-administration .
Table 1: Key Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | 44% |
Peak Plasma Concentration | 4-6 hours |
Half-Life | 22-36 hours |
Protein Binding | 98%-99% |
Metabolism | Hepatic (CYP450) |
Major Depressive Disorder (MDD)
Several studies have demonstrated this compound's efficacy in treating MDD. A notable clinical trial reported a significant reduction in depression severity compared to placebo after 12 weeks of treatment, with an effect size of 0.51 on the Clinical Global Impression scale .
Anxiety Disorders
In generalized anxiety disorder (GAD) trials, this compound was found to significantly improve symptoms compared to placebo. Patients showed greater reductions in Hamilton Anxiety Scale scores, indicating its effectiveness in managing anxiety symptoms .
Post-Traumatic Stress Disorder (PTSD)
This compound has been shown to be effective for PTSD. A multicenter trial indicated significant improvements in PTSD symptoms as measured by various scales, including CAPS-2 and CGI ratings. The responder rate was notably higher in the this compound group compared to placebo .
Case Studies
- Case Study on MDD Treatment : In a clinical practice sample, this compound demonstrated a higher response rate (87%) compared to previous treatments with fluoxetine or tricyclic antidepressants. The tolerability profile was also better in real-world settings .
- Combination Therapy Study : Research combining this compound with traditional herbal medicine showed enhanced antidepressant effects in animal models, suggesting potential synergistic benefits when used alongside natural compounds .
Safety and Tolerability
This compound is generally well tolerated; however, common side effects include gastrointestinal disturbances, insomnia, and sexual dysfunction. Clinical trials report dropout rates due to adverse events ranging from 8% to 34%, depending on the study design and patient population .
Table 2: Adverse Events Reported in Clinical Trials
Adverse Event | This compound (%) | Placebo (%) |
---|---|---|
Nausea | 10 | 8 |
Insomnia | 9 | 7 |
Sexual Dysfunction | 15 | 5 |
Headache | 8 | 6 |
Properties
IUPAC Name |
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKDLMBJGBXTGI-SJCJKPOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79559-97-0 (Hydrochloride) | |
Record name | Sertraline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023577 | |
Record name | Sertraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023577 | |
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Molecular Weight |
306.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sertraline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
416.3±45.0 °C | |
Record name | Sertraline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01104 | |
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Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4), 3.8mg/mL | |
Record name | SID49665783 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Sertraline | |
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Mechanism of Action |
Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane, thereby increasing serotonergic activity. This results in an increased synaptic concentration of serotonin in the CNS, which leads to numerous functional changes associated with enhanced serotonergic neurotransmission. These changes are believed to be responsible for the antidepressant action and beneficial effects in obsessive-compulsive (and other anxiety related disorders). It has been hypothesized that obsessive-compulsive disorder, like depression, is also caused by the disregulation of serotonin. In animal studies, chronic administration of sertraline results in down-regulation of brain norepinephrine receptors. Sertraline displays affinity for sigma-1 and 2 receptor binding sites, but binds with stronger affinity to sigma-1 binding sites. In vitro, sertraline shows little to no affinity for GABA, dopaminergic, serotonergic (5HT1A, 5HT1B, 5HT2), or benzodiazepine receptors. It exerts weak inhibitory actions on the neuronal uptake of norepinephrine and dopamine and exhibits no inhibitory effects on the monoamine oxidase enzyme., Sertraline is a selective 5-HT reuptake inhibitor. It does not have cardiovascular, anticholinergic, antidopaminergic, convulsant, or monoamine oxidase-inhibiting effects. Most antidepressants are associated with either norepinephrine reuptake inhibition, 5-HT reuptake inhibition, & monoamine oxidase inhibition. Sertraline does not cause significant reuptake blockade of dopamine or norepinephrine. Sertraline through inhibition of 5-HT release, may cause beta-adrenoceptor downregulation. | |
Record name | Sertraline | |
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CAS No. |
79617-96-2, 79617-95-1 | |
Record name | Sertraline | |
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Record name | cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | |
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Record name | Sertraline [INN:BAN] | |
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Record name | Sertraline | |
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Record name | SERTRALINE | |
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Record name | Sertraline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005010 | |
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Melting Point |
245-246 | |
Record name | Sertraline | |
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URL | https://www.drugbank.ca/drugs/DB01104 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sertraline is a selective serotonin reuptake inhibitor (SSRI). [, , , , , , ] It exerts its therapeutic effects primarily by inhibiting the reuptake of serotonin in the synaptic cleft of neurons. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
A: Serotonin is a neurotransmitter involved in regulating mood, sleep, anxiety, and other cognitive functions. [, ] By increasing serotonin levels in specific brain regions, this compound is thought to alleviate depressive symptoms.
A: While this compound's primary action is on serotonin reuptake, some studies suggest it might have a limited effect on other neurotransmitter systems, like dopamine. [, ] Further research is needed to fully elucidate these interactions.
A: While classified as an SSRI, research suggests that this compound might demonstrate different levels of selectivity compared to other SSRIs, impacting its efficacy and side effect profile. [, ]
ANone: The molecular formula of this compound hydrochloride is C17H17Cl2N. Its molecular weight is 306.23 g/mol.
A: Spectroscopic techniques, such as UV-Vis spectrophotometry, are commonly employed to characterize and quantify this compound. [, ] Specific details on this compound's spectroscopic properties can be found in relevant literature and databases.
A: Yes, research on this compound formulations investigates its compatibility with excipients used in tablets and other delivery systems. [] This ensures the stability and effectiveness of the drug product.
ANone: this compound is not typically recognized for possessing catalytic properties. Its primary application lies in its pharmacological activity as an antidepressant.
A: Yes, computational chemistry techniques, such as quantitative structure-activity relationship (QSAR) modeling, have been employed to investigate the relationship between this compound's structure and its biological activity. []
A: SAR studies are crucial in understanding how specific chemical groups in the this compound molecule contribute to its binding affinity for serotonin transporters and its overall therapeutic profile. [] Modifying these groups can alter its potency, selectivity, and pharmacokinetic properties.
A: Studies evaluating this compound's stability under different temperature, humidity, and light conditions are essential to determine its shelf life and appropriate storage. [, ]
A: Researchers have investigated various drug delivery systems, such as self-microemulsifying drug delivery systems (SMEDDS), to potentially improve this compound's absorption and bioavailability. [, ]
A: The development, manufacturing, and distribution of this compound adhere to strict safety, health, and environmental (SHE) regulations to ensure its quality, safety, and minimize any potential risks. []
A: this compound undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme system. [, , ] Its major metabolite is N-desmethylthis compound. Understanding this compound's PK/PD profile is crucial for optimizing dosing regimens and minimizing drug interactions.
A: Animal models, such as the forced swim test in rodents, have been widely employed to evaluate the antidepressant-like effects of this compound. [, ] These models help to elucidate its mechanism of action and assess its potential efficacy.
A: Numerous clinical trials have demonstrated the efficacy and safety of this compound in treating major depressive disorder, obsessive-compulsive disorder, and other anxiety disorders. [, , , , , , , ]
A: While this compound is effective for many individuals, some patients may experience treatment resistance. Potential mechanisms involve alterations in serotonin transporter expression or function, as well as downstream signaling pathways. []
A: Rigorous toxicological studies are conducted to evaluate this compound's safety profile, identify potential adverse effects, and establish safe dosing guidelines. [, ]
A: Research on targeted drug delivery systems for this compound aims to enhance its concentration in specific brain regions, potentially improving efficacy and minimizing off-target effects. []
A: Identifying biomarkers for this compound's therapeutic response is an active area of research. Potential biomarkers include genetic variations in serotonin transporter genes or changes in neuroimaging markers. [, ]
A: Highly sensitive and specific analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with various detection methods, are used to measure this compound concentrations in plasma or serum. [, ]
A: Assessing the potential environmental impact of pharmaceuticals like this compound is essential. Research on its degradation pathways and ecotoxicological effects helps to develop strategies for responsible disposal and minimize any negative ecological consequences. []
A: The rate at which this compound dissolves in the gastrointestinal tract is a critical factor influencing its absorption and ultimately, its therapeutic efficacy. [] Formulation strategies can be employed to optimize its dissolution characteristics.
A: Analytical methods used to quantify this compound undergo rigorous validation procedures to ensure their accuracy, precision, specificity, and reliability. [] This is crucial for obtaining meaningful and trustworthy data in preclinical and clinical studies.
A: While rare, it is essential to consider the potential for this compound to elicit an immune response in some individuals. Monitoring for hypersensitivity reactions is an important aspect of its safety profile. []
A: this compound is known to interact with drug transporters, which can influence its absorption, distribution, and elimination. [] Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing treatment outcomes.
A: Yes, this compound has the potential to both inhibit and induce certain drug-metabolizing enzymes, particularly those belonging to the cytochrome P450 family. [] This can affect the metabolism of co-administered drugs, leading to potential drug interactions.
A: Investigating this compound's biocompatibility and biodegradability is essential for evaluating its long-term safety and environmental impact. [, ]
A: Alternative treatment options for depression and anxiety disorders include other antidepressants (e.g., different classes of SSRIs, serotonin-norepinephrine reuptake inhibitors [SNRIs]), psychotherapy (e.g., cognitive behavioral therapy [CBT]), or a combination of both. [, ] The most appropriate treatment strategy depends on the individual patient's needs and preferences.
A: Responsible disposal and waste management practices for pharmaceuticals like this compound are crucial for minimizing their potential environmental impact. []
A: A wide range of research infrastructure, including sophisticated analytical techniques, preclinical models, and clinical trial networks, supports ongoing research and development related to this compound and other antidepressants. [, ]
A: The discovery and development of this compound represent a significant milestone in the history of antidepressant medications, particularly in the evolution of SSRIs as a widely used class of antidepressants. []
A: The study of this compound and its effects involves a multidisciplinary approach, incorporating expertise from pharmacology, neuroscience, psychiatry, medicinal chemistry, pharmacokinetics, and other related fields. []
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